molecular formula C16H15NOS B5593964 (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one CAS No. 63123-29-5

(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one

Cat. No.: B5593964
CAS No.: 63123-29-5
M. Wt: 269.4 g/mol
InChI Key: FSYJVXBJEONOLT-UHFFFAOYSA-N
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Description

(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one is a complex organic compound that features a naphthothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-2-naphthylamine with a thioamide, followed by cyclization and subsequent reaction with an appropriate ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its unique chemical properties could lead to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, enzyme activity, or chemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazoles: Compounds with similar core structures but different substituents.

    Thiazolylidene derivatives: Compounds with variations in the thiazole ring or the attached groups.

Uniqueness

(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one is unique due to its specific combination of a naphthothiazole core with an ethyl group and a propanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

63123-29-5

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C16H15NOS/c1-3-17-15(10-11(2)18)19-14-9-8-12-6-4-5-7-13(12)16(14)17/h4-10H,3H2,1-2H3

InChI Key

FSYJVXBJEONOLT-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2

Isomeric SMILES

CCN1/C(=C/C(=O)C)/SC2=C1C3=CC=CC=C3C=C2

Canonical SMILES

CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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